molecular formula C7H17N3O B13837303 1-Piperazineethanol, 4-(aminomethyl)-

1-Piperazineethanol, 4-(aminomethyl)-

Cat. No.: B13837303
M. Wt: 159.23 g/mol
InChI Key: MPZMGEDXCRBZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Aminomethyl)piperazin-1-yl]ethanol is an organic compound with the molecular formula C8H19N3O It is a derivative of piperazine, a heterocyclic amine, and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Aminomethyl)piperazin-1-yl]ethanol typically involves the reaction of piperazine with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of 2-[4-(Aminomethyl)piperazin-1-yl]ethanol may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Types of Reactions:

    Oxidation: 2-[4-(Aminomethyl)piperazin-1-yl]ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a building block for drug development.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)piperazin-1-yl]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol
  • 2-[4-(Methylamino)piperazin-1-yl]ethanol
  • 2-[4-(Hydroxymethyl)piperazin-1-yl]ethanol

Comparison: 2-[4-(Aminomethyl)piperazin-1-yl]ethanol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-[4-(aminomethyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c8-7-10-3-1-9(2-4-10)5-6-11/h11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZMGEDXCRBZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.